molecular formula C18H26N2O3S2 B2753956 4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904409-58-0

4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2753956
CAS No.: 1904409-58-0
M. Wt: 382.54
InChI Key: IEISEPPLXMIXEF-UHFFFAOYSA-N
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Description

4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a combination of sulfur-containing rings, piperazine, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the 1,1-dioxidotetrahydro-2H-thiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents like hydrogen peroxide or peracids.

    Piperazine ring incorporation: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Phenylthio group addition: The phenylthio group can be added through thiolation reactions using reagents like thiophenol.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using catalysts and specific solvents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiopyran and phenylthio groups can be further oxidized.

    Reduction: The compound can be reduced to modify the oxidation state of sulfur or other functional groups.

    Substitution: The piperazine and phenylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicinal chemistry, such compounds could be investigated for their potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, these compounds might find applications in the development of new materials, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions, redox reactions, or other chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[3-(phenylsulfanyl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: Similar compounds might include other thiopyran derivatives, piperazine-containing molecules, and phenylthio compounds.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or bioactivity profiles.

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-18(6-13-24-17-4-2-1-3-5-17)20-11-9-19(10-12-20)16-7-14-25(22,23)15-8-16/h1-5,16H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISEPPLXMIXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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